Nonafluorobutanesulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Lithium Metal Anode Stability

Scientific Field: Electrochemistry

Summary of Application: NtF has been developed as a bifunctional additive for enhancing the stability of the lithium metal anode .

Methods of Application: NtF yields Nt+ and LiF when applied. The presence of lithiophobic and lithiophilic groups in Nt+ facilitates the uniform deposition of Li+, while LiF contributes to forming a stable solid electrolyte interphase .

Results or Outcomes: The application of NtF in this context enhances the stability of the lithium metal anode, contributing to the development of more efficient and durable lithium batteries .

Application in Domino Reaction Processes

Scientific Field: Organic Chemistry

Summary of Application: NtF is commonly used as a key component in domino reaction processes . It’s unique ability to release fluoride anions during reactions with fatty alcohols enables efficient fluorination processes .

Methods of Application: NtF is utilized in the conversion of stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers to benzynes, serving as a key component in a domino reaction process . This compound plays a crucial role in the transformation of the ethers into benzynes through a series of steps involving O-desilylation, O-nonaflylation, and β-elimination under mild conditions .

Results or Outcomes: The use of NtF in domino reactions facilitates the generation of benzynes, which are highly reactive intermediates .

Application in Palladium-Catalyzed Cross Coupling Reactions

Summary of Application: Nonaflates, derived from NtF, can be used as electrophiles in several palladium-catalyzed cross coupling reactions .

Methods of Application: NtF can be used to prepare aryl nonaflates by reacting with corresponding aryloxysilanes in the presence of fluoride ion .

Results or Outcomes: The use of NtF in this context enables the efficient execution of palladium-catalyzed cross coupling reactions .

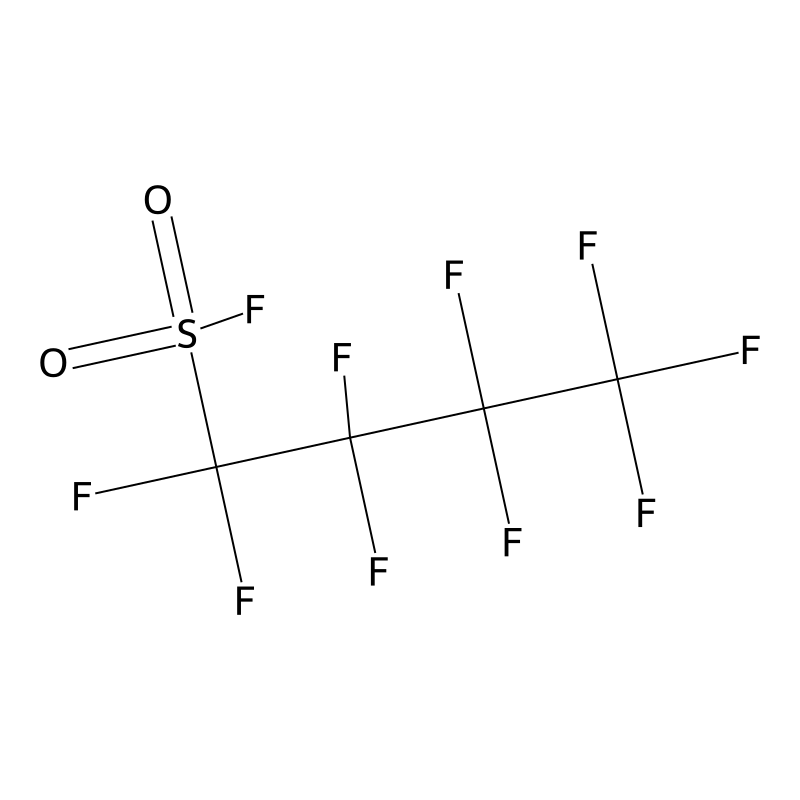

Nonafluorobutanesulfonyl fluoride is a colorless, volatile liquid with the chemical formula . It is characterized by its immiscibility with water and solubility in common organic solvents. This compound is notable for its role as a versatile reagent in organic synthesis, particularly as a source of fluorine and as a sulfonylation reagent. It generates intermediates with strong electron-withdrawing perfluorinated alkyl substituents, making it a valuable tool in various

- Nucleophilic Substitution: It readily reacts with nucleophiles such as amines and phenoxides, resulting in the formation of sulfonamides and aryl nonaflates. The fluoride leaving group can be substituted effectively, which is advantageous for synthesizing various compounds .

- Formation of Nonaflates: The compound is instrumental in producing nonafluorobutanesulfonate esters (nonaflates) from alcohols. These nonaflates serve as electrophiles in palladium-catalyzed cross-coupling reactions, enhancing their utility in synthetic organic chemistry .

- Alkenyl Nonaflates: Simple aldehydes and ketones can react with nonafluorobutanesulfonyl fluoride under basic conditions to yield alkenyl nonaflates, showcasing its versatility in forming complex structures .

The synthesis of nonafluorobutanesulfonyl fluoride is predominantly achieved through the electrochemical fluorination of sulfolane. This method allows for the industrial-scale production of the compound, making it relatively inexpensive and widely available. The process involves the anodic fluorination technique, which ensures high yields and purity . Alternative synthetic routes have also been reported, including reactions involving ammonium chloride and triethylamine to yield derivatives like bis-nonafluorobutanesulfonimide .

Nonafluorobutanesulfonyl fluoride has diverse applications in organic synthesis:

- Diazotransfer Reagent: It serves as an efficient diazotransfer reagent due to its broad substrate range and stability, offering advantages over traditional reagents .

- Glycosylation Protocols: The compound has been utilized in innovative dehydrative glycosylation protocols that operate under mild alkaline conditions, facilitating the formation of disaccharides from glycosyl hemiacetals .

- Cross-Coupling Reactions: Nonafluorobutanesulfonyl fluoride is employed to generate aryl nonaflates via reactions with aryloxysilanes, which are crucial for various cross-coupling methodologies .

Research on interaction studies involving nonafluorobutanesulfonyl fluoride focuses on its reactivity with various nucleophiles and electrophiles. The compound's ability to form stable intermediates makes it an attractive subject for studies aimed at understanding reaction mechanisms in organic synthesis. Additionally, investigations into its neurotoxic properties highlight the need for further research into its interactions at biological levels .

Nonafluorobutanesulfonyl fluoride shares similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound Name | Key Features | Uniqueness of Nonafluorobutanesulfonyl Fluoride |

|---|---|---|

| Trifluoromethanesulfonic acid | Strong sulfonating agent; used widely in organic synthesis | More cost-effective and stable than triflic acid |

| Perfluoroalkane sulfonic acids | Used for sulfonylation; highly reactive | Offers a more controlled reactivity profile |

| Bis(nonafluorobutanesulfonimide) | Superacidic properties; used for specific acid-catalyzed reactions | Provides unique pathways for synthesizing complex nitrogen-containing compounds |

Nonafluorobutanesulfonyl fluoride stands out due to its balance of stability, cost-effectiveness, and versatility as both a sulfonylating agent and a source of fluorine in various synthetic routes. Its applications extend beyond traditional methods, making it a valuable reagent in contemporary organic chemistry .

XLogP3

GHS Hazard Statements

H314 (95.96%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro-: ACTIVE